molecular formula C7H4Cl2N2OS B1405975 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole CAS No. 1509882-79-4

3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B1405975
CAS No.: 1509882-79-4
M. Wt: 235.09 g/mol
InChI Key: GDQVFJCUMGTGBI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure

Scientific Research Applications

3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals or other medical applications .

Preparation Methods

The synthesis of 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole typically involves the reaction of 3-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazide, which undergoes cyclization with chloroacetic acid to yield the desired oxadiazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile.

Chemical Reactions Analysis

3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring and oxadiazole moiety contribute to the compound’s ability to interact with hydrophobic pockets within proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole include other oxadiazole derivatives and thiophene-containing compounds. For example:

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: This compound has a phenyl group instead of the chlorothiophene moiety, which affects its chemical reactivity and biological activity.

    5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole:

The uniqueness of this compound lies in its combination of the chloromethyl group and the chlorothiophene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2OS/c8-3-5-10-7(12-11-5)6-4(9)1-2-13-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVFJCUMGTGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
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3-(Chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
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